Potassium 2-ethoxy-2-oxo-1-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)ethan-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-ethoxy-2-oxo-1-((1S,5S)-2-oxobicyclo[310]hexan-3-ylidene)ethan-1-olate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-ethoxy-2-oxo-1-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)ethan-1-olate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-ethoxy-2-oxo-1-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)ethan-1-olate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Potassium 2-ethoxy-2-oxo-1-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)ethan-1-olate has several scientific research applications:
Chemistry: It serves as a valuable building block for synthesizing complex organic molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which Potassium 2-ethoxy-2-oxo-1-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)ethan-1-olate exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexan-2-ol: This compound shares a similar bicyclic structure but differs in functional groups.
Bicyclo[2.1.1]hexane: Another bicyclic compound with different ring sizes and functional groups.
Uniqueness
Potassium 2-ethoxy-2-oxo-1-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)ethan-1-olate is unique due to its specific combination of functional groups and its highly diastereoselective synthesis. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11KO4 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
potassium;(1Z)-2-ethoxy-2-oxo-1-[(1S,5S)-2-oxo-3-bicyclo[3.1.0]hexanylidene]ethanolate |
InChI |
InChI=1S/C10H12O4.K/c1-2-14-10(13)9(12)7-4-5-3-6(5)8(7)11;/h5-6,12H,2-4H2,1H3;/q;+1/p-1/b9-7-;/t5-,6-;/m0./s1 |
InChI Key |
CXFBXOOPPXZTSJ-LTRHWVKFSA-M |
Isomeric SMILES |
CCOC(=O)/C(=C/1\C[C@@H]2C[C@@H]2C1=O)/[O-].[K+] |
Canonical SMILES |
CCOC(=O)C(=C1CC2CC2C1=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.